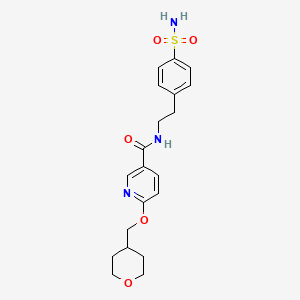
N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Utilization in Biological Systems
Nicotinamide derivatives, including N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, have been explored for their roles in biological systems. Studies have shown the activity of nicotinamide methochloride and related compounds in mammals, insects, and bacteria. Specifically, these compounds are active against pellagra, a disease caused by niacin deficiency (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemical Synthesis and Transformations
The chemical properties of nicotinamide derivatives have been studied extensively. One study demonstrated the isomerization and intramolecular redox reaction of alkynyl ethers, leading to the production of dihydropyrans and ketoolefins (Shikanai, Murase, Hata, & Urabe, 2009). Such reactions are crucial for understanding the chemical behavior of complex nicotinamide molecules.
Inhibitory and Enzymatic Activities
Nicotinamide N-methyltransferase (NNMT) inhibitors, which include nicotinamide derivatives, have been identified as vital in studying biological and therapeutic hypotheses. The bisubstrate NNMT inhibitor, for example, has shown potential in developing potent NNMT inhibitors for future applications (Babault et al., 2018).
Delivery Systems and Drug Development
Nicotinamide derivatives have been used in developing chemical delivery systems for various treatments, including cerebral toxoplasmosis. These systems demonstrate the compound's ability to convert appropriately within biological environments, leading to the release of active drugs (Brewster, Deyrup, Seyda, & Bodor, 1991).
DNA Repair and Cellular Protection
In a groundbreaking study, nicotinamide was found to stimulate DNA repair in human lymphocytes. This finding suggests a significant potential for nicotinamide derivatives in enhancing cellular repair mechanisms, especially in response to UV irradiation and other damaging agents (Berger & Sikorski, 1980).
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOLSAGFMFEDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)
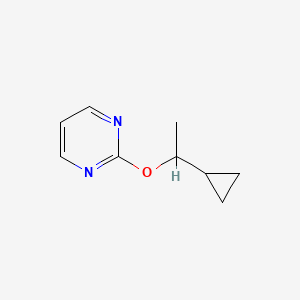
![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)
![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)
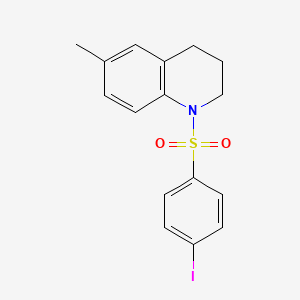
![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)
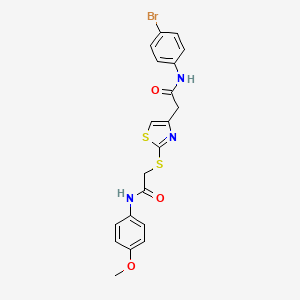


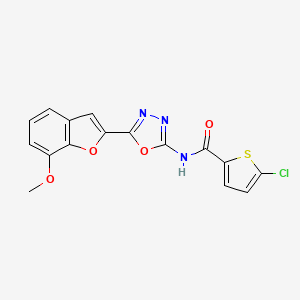
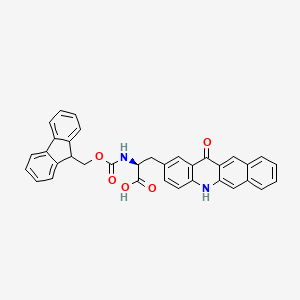
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2706431.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2706432.png)
